molecular formula C18H20N4 B3166278 2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 909645-87-0

2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B3166278
CAS No.: 909645-87-0
M. Wt: 292.4 g/mol
InChI Key: MIJMOIPZRLTRSK-UHFFFAOYSA-N
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Description

2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound featuring a benzimidazole core fused with a piperidine ring substituted at the 4-position by a pyridin-3-ylmethyl group. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its rigidity, aromaticity, and ability to engage in hydrogen bonding and π-π interactions.

Properties

IUPAC Name

2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-2-6-17-16(5-1)20-18(21-17)15-7-10-22(11-8-15)13-14-4-3-9-19-12-14/h1-6,9,12,15H,7-8,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJMOIPZRLTRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202630
Record name 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909645-87-0
Record name 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=909645-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-(3-Pyridinylmethyl)-4-piperidinyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the piperidine and benzimidazole intermediates. One common synthetic route includes:

    Formation of Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Formation of Benzimidazole Intermediate: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives.

    Coupling Reaction: The piperidine and benzimidazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or act as an antagonist at specific receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Piperidine Ring

The piperidine ring in benzimidazole derivatives is a common site for structural modifications. Key analogues and their substituent effects include:

Unsubstituted Piperidine Derivatives
  • 2-(Piperidin-4-yl)-1H-benzo[d]imidazole (): This compound lacks substituents on the piperidine nitrogen. It demonstrated anti-inflammatory activity in vitro, suggesting the piperidine-benzimidazole core is sufficient for binding to inflammatory targets like NF-κB.
Sulfonyl and Pyrazole Substituents
  • MR-S1-18 : 2-(1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole ():
    The sulfonyl group increases hydrophilicity and may improve solubility. This derivative showed antiproliferative activity against U937 leukemia cells (IC₅₀ = 2.1 µM), comparable to the positive control paclitaxel (IC₅₀ = 1.8 µM) .
Acylated Piperidine Derivatives
  • 14c: 5-((1-Benzoylpiperidin-4-yl)amino)-6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (): The benzoyl group introduces electron-withdrawing effects, enhancing anticancer activity against P2X3 receptors. Substitutions with halogens (e.g., 14e: 4-chlorobenzoyl) further improved potency (IC₅₀ = 67 nM) .
Complex Alkyl/Aryl Substituents
  • Bilastine Intermediate : 2-(1-(4-(2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazole ():
    The dihydrooxazol-propan-2-yl group enhances metabolic stability, critical for antihistamine activity. This highlights how bulky substituents can prolong half-life in vivo .

Key Differentiator: Pyridin-3-ylmethyl Substituent

The target compound’s pyridin-3-ylmethyl group distinguishes it from other analogues:

  • Lipophilicity : The aromatic pyridine ring increases logP compared to polar sulfonyl or acyl groups, balancing solubility and membrane permeability.
  • Synthetic Accessibility : Introducing this group may require Pd-catalyzed cross-coupling or nucleophilic substitution, as seen in and for similar benzimidazole derivatives .

Anti-Inflammatory Activity

  • The pyridine substituent could enhance binding to inflammatory mediators like TNF-α or IL-6 receptors .
  • MR-S1-18 : Antiproliferative activity suggests off-target effects on inflammatory pathways, though specific data are lacking .

Anticancer Activity

  • 14c–14i Derivatives (): Demonstrated IC₅₀ values ranging from 43–77 nM against P2X3 receptors. Electron-withdrawing substituents (e.g., Cl, CF₃) correlated with improved activity .
  • Target Compound : The pyridine group may modulate kinase inhibition (e.g., BRAF V600E), a target in ’s sulfonamide-linked benzimidazoles .

Pharmacokinetic Properties

  • Bilastine Intermediate : Complex substituents improved metabolic stability but reduced solubility (logP ~3.5) .
  • Target Compound : Predicted logP ~2.8 (Pyridine’s moderate polarity), suggesting balanced absorption and clearance.

Characterization

  • Spectroscopic Data : Analogues in –6 and 8 were characterized by ¹H/¹³C NMR, IR, and LC-MS, confirming purity (>95%) and structural integrity.
  • Crystallography: Not reported for the target compound, but related structures (e.g., 14c in ) showed planar benzimidazole cores critical for stacking interactions .

Biological Activity

The compound 2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole (CAS 909645-87-0) is a benzoimidazole derivative that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, antibacterial, and antifungal activities, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound is characterized by a benzoimidazole core linked to a pyridine and piperidine moiety, contributing to its unique biological properties.

1. Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance, in vitro assays showed that it induces apoptosis in various cancer cell lines. A study reported an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating potent cytotoxic effects . Furthermore, in vivo experiments on tumor-bearing mice revealed a marked suppression of tumor growth when treated with this compound .

2. Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A derivative of benzo[d]imidazole demonstrated an IC50 of 0.86 μM for nitric oxide (NO) production and 1.87 μM for TNF-α production in LPS-stimulated RAW 264.7 macrophages . This suggests that the compound effectively inhibits inflammatory mediators, potentially offering therapeutic benefits for inflammatory diseases.

3. Antibacterial Activity

In terms of antibacterial activity, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus40
Bacillus subtilis300
Escherichia coli200
Pseudomonas aeruginosa500

These results indicate a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria .

4. Antifungal Activity

In addition to its antibacterial properties, the compound has been assessed for antifungal activity. It exhibited significant effects against various fungal strains, although specific MIC values were not detailed in the available literature.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of benzo[d]imidazole derivatives, revealing that modifications to the core structure can enhance biological activity. For instance:

  • A derivative with a thiazol-2-yl group demonstrated exceptional selectivity and potency against bacterial dihydrofolate reductase with a Ki value of 0.002 μM .
  • Another study highlighted the efficacy of certain derivatives against glioblastoma cell lines, suggesting potential applications in oncology .

Q & A

Q. What are the optimal synthetic routes for 2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Condensation : Reacting o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions to form the benzimidazole core (e.g., using glycerol as a solvent and catalyst) .
  • Alkylation/Substitution : Introducing the pyridin-3-ylmethyl-piperidine moiety via nucleophilic substitution or coupling reactions. For example, NaH in anhydrous THF facilitates alkylation of intermediates .
  • Purification : Column chromatography (silica gel) or recrystallization ensures high purity (>95%) .
  • Optimization Tips :
  • Use Pd-based catalysts (e.g., Pd₂(dba)₃) for cross-coupling reactions to improve regioselectivity .
  • Adjust solvent polarity (e.g., dioxane vs. THF) to control reaction rates and byproduct formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) for the benzimidazole and pyridine rings, and aliphatic protons (δ 2.5–4.0 ppm) for the piperidine and methylene linkages .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 293.2) and fragmentation patterns .
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for benzimidazole) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: 68.3%, H: 6.1%, N: 19.2%) .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : JAK1 selectivity can be assessed via kinase inhibition assays (IC₅₀ values), with hydrogen-bonding substituents (e.g., 2-aminoethyl groups) enhancing selectivity .
  • Antiviral Activity : HIV-1 reverse transcriptase inhibition assays (e.g., Delavirdine analogues) using fluorescence-based substrate cleavage .
  • Antiplasmodial Activity : Hemozoin formation inhibition assays (e.g., IC₅₀ < 1 µM for Plasmodium falciparum) .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives targeting enzymes like JAK1 or HIV-1 RT?

  • Methodological Answer :
  • Binding Site Analysis : Use X-ray crystallography data (e.g., PDB IDs for JAK1) to model interactions. For example, the piperidin-4-yl group in 2-(1-(pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzimidazole forms hydrophobic contacts with Val 889 in JAK1 .
  • Scoring Functions : Compare docking scores (e.g., Glide SP/XP) to prioritize derivatives. Substituents like pyridin-3-ylmethyl improve π-π stacking with His 885 in JAK1 .
  • Dynamic Simulations : MD simulations (100 ns) assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve discrepancies in reported biological activities of benzimidazole derivatives?

  • Methodological Answer :
  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HepG2 vs. HEK293) to confirm IC₅₀ consistency .
  • Metabolic Stability Testing : Use liver microsomes to identify metabolites that may interfere with activity (e.g., CYP3A4-mediated oxidation) .
  • Orthogonal Assays : Combine enzyme inhibition with cellular viability assays (e.g., MTT) to distinguish target-specific effects from cytotoxicity .

Q. How can structural modifications enhance pharmacokinetic properties without compromising target affinity?

  • Methodological Answer :
  • Bioisosteric Replacement : Replace labile groups (e.g., ester → amide) to improve metabolic stability. For example, tert-butyl phenoxy groups reduce CYP3A4 inhibition .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) while maintaining logP < 3.0 .
  • Pro-drug Design : Mask charged groups (e.g., phosphate esters) for improved oral bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole
Reactant of Route 2
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2-(1-(Pyridin-3-ylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole

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